6-Methoxydihydrosanguinarine
Overview
Description
Mechanism of Action
Target of Action
6-Methoxydihydrosanguinarine (6-MDS) is a natural benzophenanthridine alkaloid that has shown promising potential in fighting against a variety of malignancies . The primary targets of 6-MDS include a set of genes with the highest centrality measures, including MMP9, CDK1, TYMS, CCNA2, ERBB2, CHEK1, KIF11, AURKB, PLK1 and TTK . These targets play crucial roles in various cellular processes, including cell cycle regulation, DNA replication, and signal transduction .
Mode of Action
6-MDS interacts with its targets, leading to significant changes in cellular processes. Molecular docking analysis revealed that the binding energies between 6-MDS and the hub proteins were all higher than -6 kcal/Mol with the exception of AURKB, indicating that the 9 targets had strong binding ability with 6-MDS . This interaction leads to the inhibition of the cell cycle, thereby reducing tumor growth .
Biochemical Pathways
The primary biochemical pathway affected by 6-MDS is the cell cycle signaling pathway . The compound’s interaction with its targets leads to the inhibition of this pathway, which is crucial for cell proliferation. This inhibition is suggested to be the main mechanism by which 6-MDS inhibits the occurrence of lung adenocarcinoma .
Pharmacokinetics
The strong binding ability of 6-mds with its targets suggests that it may have good bioavailability .
Result of Action
The action of 6-MDS leads to significant molecular and cellular effects. In vitro experiments revealed that 6-MDS significantly reduced tumor growth . It was shown to suppress cell proliferation and trigger cell cycle arrest, DNA damage, and apoptosis in hepatocellular carcinoma cells . Furthermore, 6-MDS was found to induce apoptosis and autophagy in breast cancer MCF-7 cells .
Action Environment
The action of 6-MDS can be influenced by various environmental factors. For instance, the generation of reactive oxygen species (ROS) has been implicated in the mechanism of action of 6-MDS . The compound promotes ROS generation, which in turn modulates various signaling pathways, including the EGFR/Akt signaling pathway . The ROS-mediated upregulation of DR5 is also suggested to enhance the apoptosis-inducing effect of 6-MDS .
Biochemical Analysis
Biochemical Properties
6-Methoxydihydrosanguinarine has been found to interact with various enzymes, proteins, and other biomolecules. It has shown strong cytotoxicity against MCF-7 and SF-268 cell lines . The exact mechanisms involved have not yet been clarified .
Cellular Effects
This compound has been shown to suppress cell proliferation and trigger cell cycle arrest, DNA damage, and apoptosis in hepatocellular carcinoma (HCC) cells . It also exhibits cytotoxicity and sensitizes TNF-related apoptosis inducing ligand (TRAIL)-induced apoptosis of HCC cells through ROS-mediated upregulation of DR5 .
Molecular Mechanism
This compound exerts its effects at the molecular level by modulating ROS generation, EGFR/Akt signaling, and JNK activation in HCC cells . It potentiates TRAIL-induced apoptosis through upregulation of DR5 via ROS generation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxydihydrosanguinarine typically involves the extraction from natural sources like Macleaya cordata. The extraction process includes the use of solvents such as methanol and dimethyl sulfoxide . The compound can also be synthesized through chemical reactions involving the methoxylation of dihydrosanguinarine under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources. The process includes the cultivation of Macleaya cordata, followed by extraction using organic solvents and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Methoxydihydrosanguinarine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other alkaloid forms.
Substitution: Methoxylation and other substitution reactions are common
Common Reagents and Conditions
Common reagents used in these reactions include methanol, dimethyl sulfoxide, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various methoxylated and demethoxylated derivatives of dihydrosanguinarine .
Scientific Research Applications
6-Methoxydihydrosanguinarine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzophenanthridine alkaloids.
Biology: Studied for its effects on cell proliferation and apoptosis.
Medicine: Investigated for its potential in treating cancers such as lung adenocarcinoma and hepatocellular carcinoma
Industry: Used in the development of pharmaceuticals and as a research tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Sanguinarine: Another benzophenanthridine alkaloid with similar cytotoxic properties.
Chelerythrine: Known for its anti-cancer properties and similar molecular structure.
Uniqueness
6-Methoxydihydrosanguinarine is unique due to its specific methoxylation, which enhances its cytotoxicity and ability to induce apoptosis in cancer cells . Its distinct molecular structure allows it to interact with different molecular targets compared to other similar compounds .
Properties
IUPAC Name |
23-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-22-19-13(4-3-11-7-16-17(8-14(11)19)26-9-25-16)12-5-6-15-20(27-10-24-15)18(12)21(22)23-2/h3-8,21H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPDDMNAUJQRSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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